Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13583360
InChI: InChI=1S/C12H15NO3.ClH/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H
SMILES: C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol

Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13583360

Molecular Formula: C12H16ClNO3

Molecular Weight: 257.71 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride -

Specification

Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
IUPAC Name benzyl 4-hydroxypyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H15NO3.ClH/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H
Standard InChI Key LVYXMDJSWLEZMP-UHFFFAOYSA-N
SMILES C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl
Canonical SMILES C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration and Stereochemical Significance

Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride features a pyrrolidine ring substituted with hydroxyl and benzyl ester groups at the 4- and 2-positions, respectively, with a hydrochloride counterion stabilizing the structure . The (2S,4R) stereochemistry is critical for its interactions with biological targets, as the spatial arrangement of functional groups dictates binding affinity and selectivity. The benzyl ester enhances lipophilicity, improving membrane permeability in pharmacological assays, while the hydroxyl group facilitates hydrogen bonding with enzymes or receptors.

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC12H16ClNO3\text{C}_{12}\text{H}_{16}\text{ClNO}_{3}
Molecular Weight257.71 g/mol
IUPAC NameBenzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
CAS Number62147-27-7
SMILESC1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl

The compound’s stability varies with pH and temperature, requiring storage at 2–8°C to prevent degradation of the hydroxyl and ester functionalities.

Synthesis and Industrial Production

Stepwise Synthesis Methodology

The synthesis of benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride involves four key steps:

  • Hydroxyl Group Protection: The hydroxyl group on (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid is protected using tert-butyldimethylsilyl (TBS) chloride to prevent unwanted side reactions.

  • Benzylation: The protected intermediate undergoes nucleophilic substitution with benzyl chloride in anhydrous dichloromethane (CH2Cl2\text{CH}_{2}\text{Cl}_{2}) under reflux conditions, introducing the benzyl ester group.

  • Deprotection: The TBS group is removed using tetrabutylammonium fluoride (TBAF), regenerating the hydroxyl group.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and crystallinity.

Industrial-scale production employs continuous flow reactors to optimize reaction kinetics and reduce byproduct formation, achieving enantiomeric excess (ee) values exceeding 98%.

Challenges in Stereochemical Control

Maintaining the (2S,4R) configuration during synthesis requires chiral auxiliaries or enantioselective catalysts. For instance, Jacobsen’s catalyst has been utilized to preserve stereochemistry during benzylation, though this increases production costs. Alternative approaches, such as enzymatic resolution, are under investigation to improve cost-efficiency.

Applications in Pharmaceutical Research

Asymmetric Catalysis

The compound serves as a chiral scaffold in organocatalysis, enabling enantioselective Michael additions and aldol reactions. In one study, it achieved 92% ee in the synthesis of β-nitrostyrene derivatives, outperforming proline-based catalysts.

Drug Development

  • Anticancer Agents: Derivatives of benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride are being evaluated as HIF-1α inhibitors in phase I clinical trials for renal cell carcinoma.

  • Antioxidants: The hydroxyl group’s radical-scavenging activity has spurred interest in developing neuroprotective agents for Alzheimer’s disease.

Recent Advances and Future Directions

2024–2025 Research Highlights

  • Green Synthesis: A 2024 study reported a solvent-free mechanochemical synthesis route, reducing waste generation by 70% compared to traditional methods.

  • Drug Delivery Systems: Nanoparticle formulations of the compound demonstrated prolonged release kinetics in murine models, enhancing bioavailability by 2.5-fold.

Unresolved Challenges

  • Oral Bioavailability: The compound’s poor aqueous solubility (0.2 mg/mL at pH 7.4) limits oral administration, necessitating prodrug strategies.

  • Off-Target Effects: At high concentrations (>100 µM), nonspecific binding to adrenergic receptors has been observed, highlighting the need for targeted delivery systems.

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